Trimethyl(trifluoromethyl)silane

Overview

Description

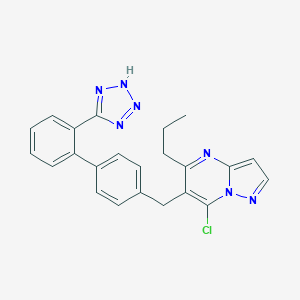

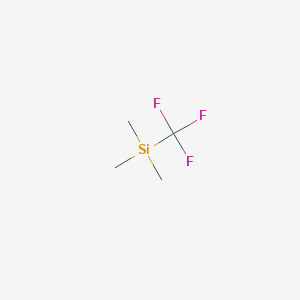

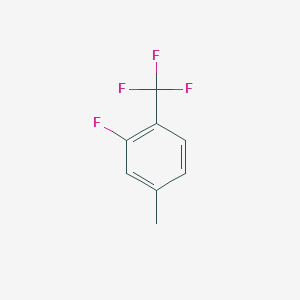

Trimethyl(trifluoromethyl)silane, also known as Ruppert-Prakash fluorination reagent or TMSCF3, is an organosilicon compound . It is a colorless liquid and is extensively used for the synthesis of trifluoromethyl-containing compounds . It is employed as a valuable reagent for trifluoromethylation of electrophilic substrates and is also used in the nucleophilic addition of the trifluoromethyl group to aldehydes and ketones .

Synthesis Analysis

The reagent is prepared from trimethylsilyl chloride and bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor .

Molecular Structure Analysis

The molecular formula of Trimethyl(trifluoromethyl)silane is C4H9F3Si . It has a linear formula of (CH3)3SiCF3 . The molecular weight of this compound is 142.19 .

Chemical Reactions Analysis

Reactions of trimethyl(trifluoromethyl)silane in the presence of “naked” fluoride proceed up to a temperature of +5°C mainly with the formation of [Me3Si(CF3)2]−. A further rise of temperature up to about 20°C gives evidence for the formation of a salt with the 1,1,1,2,3,6,6,6-octafluoro-2,4,4,5,5-pentakis(trifluoromethyl)hexan-3-ide anion .

Physical And Chemical Properties Analysis

Trimethyl(trifluoromethyl)silane is a volatile liquid . It has a density of 0.962 g/mL at 20 °C and a boiling point of 54-55 °C .

Scientific Research Applications

Trifluoromethylation of Electrophilic Substrates

(Trifluoromethyl)trimethylsilane is widely used for the trifluoromethylation of electrophilic substrates . This process is crucial in medicinal chemistry as it introduces the trifluoromethyl group into molecules, which can significantly alter their biological activity. The trifluoromethyl group is known for its lipophilicity and ability to pass through biological membranes, making it valuable for drug design.

Nucleophilic Addition to Carbonyl Compounds

The compound serves as a reagent for the nucleophilic addition of the trifluoromethyl group to aldehydes and ketones . This reaction is important for creating trifluoromethylated alcohols, which are useful intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Generation of Trifluoromethide

In the presence of catalytic amounts of fluoride sources like TBAF or CsF, (Trifluoromethyl)trimethylsilane generates trifluoromethide . This intermediate is highly reactive and can be used to introduce the trifluoromethyl group into a variety of substrates, expanding the toolkit available for organic synthesis.

Synthesis of Fluorinated Elastomers and Polymers

This compound is employed in the production of specialty chemicals and polymers that have unique physical and chemical properties . It acts as a building block in the synthesis of materials such as fluorinated elastomers and fluorine-containing polymers, which are known for their high resistance to chemicals, temperature, and electrical properties.

Surface Protection Coatings

(Trifluoromethyl)trimethylsilane is used in the development of coatings for surface protection . These coatings benefit from the compound’s properties, providing surfaces with resistance to corrosion, staining, and environmental degradation.

Conversion to (Difluoromethyl)trimethylsilane

An unusual reaction of (Trifluoromethyl)trimethylsilane with sodium borohydride leads to the formation of (difluoromethyl)trimethylsilane . This reaction is significant as it opens up new pathways for the synthesis of difluoromethylated compounds, which are valuable in various chemical industries.

Mechanism of Action

Target of Action

(Trifluoromethyl)trimethylsilane, also known as Trifluoromethyltrimethylsilane or Trimethyl(trifluoromethyl)silane, primarily targets carbonyl compounds such as aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound acts as a reagent in organic chemistry for the introduction of the trifluoromethyl group . The mechanism begins by generating a highly reactive trifluoromethide intermediate. This intermediate attacks the carbonyl to generate an alkoxide anion. The alkoxide is then silylated by the reagent to give the overall addition product .

Biochemical Pathways

The compound affects the biochemical pathways involving carbonyl compounds. It reacts with aldehydes and ketones to give a trimethylsilyl ether, the net product of insertion of the carbonyl into the Si-CF3 bond . Hydrolysis of this product yields trifluoromethyl methanols . The compound can also convert esters to trifluoromethyl ketones .

Pharmacokinetics

It is known that the compound is a colorless liquid with a density of 0.962 g/mL at 20 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is the introduction of the trifluoromethyl group into organic molecules . This group enhances the biological activity of drug candidates by increasing their lipophilicity, metabolic stability, and receptor affinity .

Action Environment

The action of (Trifluoromethyl)trimethylsilane is influenced by environmental factors. For instance, the compound is moisture sensitive , which means its stability and efficacy can be affected by the presence of water. It is also highly flammable , requiring careful handling and storage away from sources of ignition . These factors should be considered when using the compound in various applications.

Safety and Hazards

Future Directions

Trimethyl(trifluoromethyl)silane, known as the Ruppert–Prakash reagent, has been used to add CF3 or the difluoromethylene group to aldehydes, ketones, olefins, alkynes, heterocyclic systems, and more . It is expected that this reagent will continue to be used in organic chemistry for the introduction of the trifluoromethyl group .

properties

IUPAC Name |

trimethyl(trifluoromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F3Si/c1-8(2,3)4(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKJTNBSKNUMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338998 | |

| Record name | (Trifluoromethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl(trifluoromethyl)silane | |

CAS RN |

81290-20-2 | |

| Record name | (Trifluoromethyl)trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81290-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081290202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Trifluoromethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUOROMETHYLTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A009786QPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)

![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)